molecular formula C22H21NO2 B5579748 n-Benzyl-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide CAS No. 6134-68-5

n-Benzyl-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide

Cat. No.: B5579748
CAS No.: 6134-68-5
M. Wt: 331.4 g/mol
InChI Key: JGPMTGXWZTTZRX-UHFFFAOYSA-N
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Description

n-Benzyl-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide is an organic compound with the molecular formula C22H21NO2 It is characterized by the presence of a benzyl group, a biphenyl moiety with a methyl substituent, and an acetamide functional group

Scientific Research Applications

n-Benzyl-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide typically involves the reaction of benzylamine with 4’-methylbiphenyl-4-yl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of n-Benzyl-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of n-Benzyl-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-2-[(4’-methylphenyl)oxy]acetamide
  • n-Benzyl-2-[(4’-ethylbiphenyl-4-yl)oxy]acetamide
  • n-Benzyl-2-[(4’-methoxybiphenyl-4-yl)oxy]acetamide

Uniqueness

n-Benzyl-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide is unique due to its specific structural features, such as the presence of a biphenyl moiety with a methyl substituent. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17-7-9-19(10-8-17)20-11-13-21(14-12-20)25-16-22(24)23-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMTGXWZTTZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976857
Record name N-Benzyl-2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-68-5
Record name N-Benzyl-2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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